
N-(4-Aminobut-2-yn-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminobut-2-yn-1-yl)urea is a compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group and a butynyl group attached to the urea moiety, which imparts unique reactivity and functionality to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobut-2-yn-1-yl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity and excellent yields. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions typically require specific conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound often involves scalable and environmentally friendly processes. The use of water as a solvent and the avoidance of toxic reagents are key considerations in developing sustainable production methods . The reaction conditions are optimized to promote high yields and purity, making the process suitable for large-scale production.
化学反応の分析
Types of Reactions: N-(4-Aminobut-2-yn-1-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino and butynyl groups, which provide reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles such as halides or amines .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted ureas .
科学的研究の応用
N-(4-Aminobut-2-yn-1-yl)urea has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, this compound derivatives are investigated for their potential use as drugs or diagnostic agents. In industry, the compound is employed in the production of agrochemicals and other high-value chemicals .
作用機序
The mechanism of action of N-(4-Aminobut-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions with proteins, affecting their stability and function . These interactions can lead to changes in protein conformation and activity, which may underlie the compound’s biological effects. Additionally, this compound can participate in enzymatic reactions, further influencing cellular processes .
類似化合物との比較
N-(4-Aminobut-2-yn-1-yl)urea can be compared with other N-substituted ureas, such as N,N’-di-substituted ureas and N,N,N’-trisubstituted ureas. These compounds share similar structural features but differ in their substitution patterns and reactivity . For example, N,N’-di-substituted ureas may exhibit different conformational preferences and energetic barriers for isomerization compared to this compound . The unique combination of the amino and butynyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- N,N’-di-substituted ureas
- N,N,N’-trisubstituted ureas
- N-substituted carbamates
- N-substituted thioureas
These compounds are structurally related to this compound and share similar reactivity and applications .
特性
CAS番号 |
192372-31-9 |
|---|---|
分子式 |
C5H9N3O |
分子量 |
127.14 g/mol |
IUPAC名 |
4-aminobut-2-ynylurea |
InChI |
InChI=1S/C5H9N3O/c6-3-1-2-4-8-5(7)9/h3-4,6H2,(H3,7,8,9) |
InChIキー |
ONTPWWFNHHIWQE-UHFFFAOYSA-N |
正規SMILES |
C(C#CCNC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}benzene-1,3-diol](/img/structure/B12575140.png)


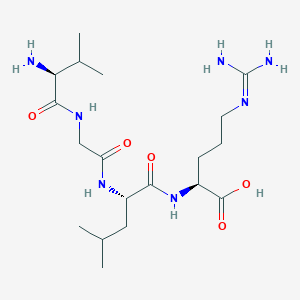
![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
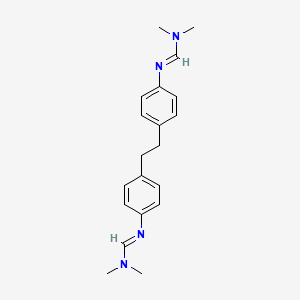

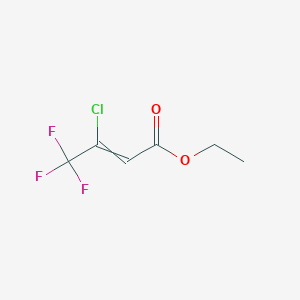
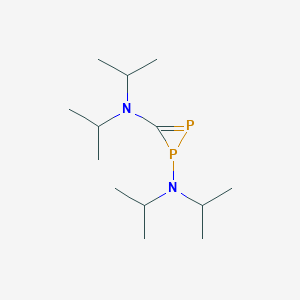
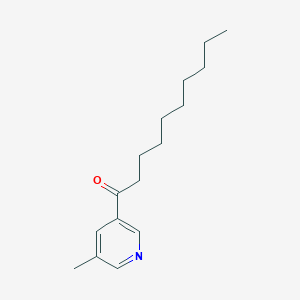
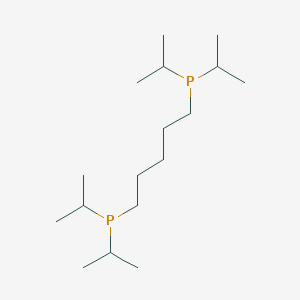
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
